molecular formula C11H6ClIN4 B14239052 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-47-7

6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14239052
CAS No.: 596825-47-7
M. Wt: 356.55 g/mol
InChI Key: XFQAWMMMDSJWEP-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodoaniline with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the triazolo[4,3-b]pyridazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The triazole and pyridazine rings may play a crucial role in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the triazolo[4,3-b]pyridazine scaffold makes it a versatile compound for various applications.

Properties

CAS No.

596825-47-7

Molecular Formula

C11H6ClIN4

Molecular Weight

356.55 g/mol

IUPAC Name

6-chloro-3-(3-iodophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H6ClIN4/c12-9-4-5-10-14-15-11(17(10)16-9)7-2-1-3-8(13)6-7/h1-6H

InChI Key

XFQAWMMMDSJWEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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